molecular formula C12H22N2O2 B3055854 4-Piperidinol, 1-(4-piperidinylacetyl)- CAS No. 674301-90-7

4-Piperidinol, 1-(4-piperidinylacetyl)-

Cat. No.: B3055854
CAS No.: 674301-90-7
M. Wt: 226.32 g/mol
InChI Key: KRCHGUHLZHESPJ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Medicinal Chemistry and Chemical Biology

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. arizona.eduugent.bemdpi.com Its prevalence is so significant that it is considered a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs. arizona.eduugent.be This widespread use stems from the piperidine ring's versatile physicochemical properties. Its saturated, non-planar chair conformation allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets like enzymes and receptors. wikipedia.org

Piperidine derivatives exhibit an extensive range of pharmacological activities, including applications as analgesics, antipsychotics, antihistamines, and anticancer agents. ugent.beresearchgate.netencyclopedia.pub The nitrogen atom in the ring can act as a basic center, which is often crucial for forming salt derivatives to improve solubility and bioavailability. Furthermore, the scaffold serves as an excellent building block for creating complex molecular architectures. mdpi.com Its presence in numerous natural alkaloids, such as piperine (B192125) from black pepper and the potent analgesic morphine, has historically inspired chemists to explore its synthetic derivatives for therapeutic applications. wikipedia.orgencyclopedia.pub

Overview of 4-Piperidinol, 1-(4-piperidinylacetyl)- as a Model Chemical Entity for Structure-Activity Exploration

While specific research on 4-Piperidinol, 1-(4-piperidinylacetyl)- is not widely published, its structure is an exemplary model for exploring structure-activity relationships (SAR). The molecule is composed of three key components: a 4-hydroxypiperidine (B117109) (4-piperidinol) ring, a second piperidine ring, and an N-acetyl linker that connects them. This unique combination allows for systematic modification at several points to probe how structural changes influence biological activity.

The 4-Piperidinol Moiety: The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, which is a critical feature for binding to biological macromolecules. Its position on the piperidine ring provides a specific vector for this interaction. SAR studies on other piperidinol-containing compounds have shown that both the presence and stereochemistry of this hydroxyl group can be vital for activity. nih.gov

The N-Acyl Linker: The amide bond of the N-acetyl group is a key structural feature found in many biologically active molecules, including the natural product piperine. nih.gov Modifications to this linker, such as changing its length or rigidity, can significantly impact a compound's potency and selectivity. nih.gov

By systematically altering each of these components, chemists can fine-tune the molecule's properties to optimize its interaction with a specific biological target, making compounds of this class valuable tools in drug discovery.

Table 1: Illustrative Structure-Activity Relationship of Piperine Amide Analogs

This table, based on related research, demonstrates how modifications to the amide portion of a piperidine-containing molecule can influence its biological effect, highlighting a key principle in the SAR of N-acylated piperidines.

CompoundAmine MoietyRelative Activity
PiperinePiperidineBaseline
Analog ACyclohexylamineIncreased
Analog BPyrrolidineDecreased
Analog CMorpholineSimilar to Baseline

Note: Data is illustrative and based on general findings in piperine analog research. nih.govresearchgate.net

Historical Trajectory and Evolution of Research on N-Acylated Piperidinol Derivatives

The history of piperidine chemistry began in 1850 when it was first isolated from the degradation of piperine, the N-acylated piperidine responsible for the pungency of black pepper. wikipedia.org This origin inextricably links the history of piperidine with N-acyl derivatives. Early research focused on the isolation and structural elucidation of naturally occurring piperidine alkaloids.

Over the 20th century, the advent of new synthetic methodologies allowed chemists to create a vast library of synthetic piperidine derivatives. mdpi.com The development of drugs like haloperidol (B65202) (an antipsychotic) and fentanyl (an opioid analgesic) in the mid-20th century highlighted the therapeutic potential of highly substituted piperidine scaffolds. encyclopedia.pubnih.gov This spurred further research into functionalized derivatives, including piperidinols.

The exploration of N-acylated piperidinols represents a more recent evolution, combining the established pharmacophoric features of the piperidinol core with the versatile N-acyl group. This class of compounds allows for the creation of molecules with diverse properties, from potential anti-tuberculosis agents to novel CNS-active compounds. nih.gov Modern research leverages advanced synthetic techniques, such as parallel synthesis, to rapidly generate libraries of these derivatives for high-throughput screening, accelerating the discovery of new lead compounds. nih.gov The continued interest in related structures, like 4-aryl 4-acyl piperidines, for various therapeutic applications underscores the enduring importance of this research trajectory. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxypiperidin-1-yl)-2-piperidin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c15-11-3-7-14(8-4-11)12(16)9-10-1-5-13-6-2-10/h10-11,13,15H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCHGUHLZHESPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434541
Record name 4-Piperidinol, 1-(4-piperidinylacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674301-90-7
Record name 4-Piperidinol, 1-(4-piperidinylacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Piperidinol, 1 4 Piperidinylacetyl and Its Analogues

Strategic Approaches to the Piperidinol Core Synthesis

The piperidine (B6355638) ring is a fundamental scaffold in numerous pharmaceutical agents, and its synthesis has been a major focus of organic chemistry. ajchem-a.com The construction of the 4-piperidinol core, a key component of the target molecule, can be achieved through various strategic pathways, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization of acyclic amines, and multicomponent reactions (MCRs). nih.govmdma.ch Modern approaches often prioritize efficiency and stereocontrol, employing catalytic systems to construct the heterocyclic ring. nih.gov

For instance, one-pot procedures involving sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement have been developed to produce piperidin-4-ols from readily available starting materials. nih.gov This method is noted for its flexibility and high diastereoselectivity. nih.gov Another prominent strategy involves the double aza-Michael reaction, which provides an atom-efficient route to access chiral 4-piperidone (B1582916) building blocks from divinyl ketones. nih.govacs.org These piperidones serve as direct precursors to 4-piperidinols via reduction of the ketone functionality.

Regioselective Functionalization Techniques for Piperidine Ring Derivatization

Achieving site-selective functionalization on a pre-existing piperidine ring is crucial for generating diverse analogues and is a significant challenge in synthetic chemistry. nih.govresearchgate.net Recent advances have moved beyond classical methods to catalytic C-H functionalization, which allows for the direct introduction of substituents at specific positions of the ring.

Rhodium-catalyzed C-H insertion reactions, for example, enable the functionalization of the piperidine moiety at the C2, C3, or C4 positions. nih.gov The site selectivity of these reactions is ingeniously controlled by the choice of both the catalyst and the nitrogen-protecting group. nih.govresearchgate.net For instance, N-Boc-piperidine can be directed to C2 functionalization with one rhodium catalyst, while N-α-oxoarylacetyl-piperidines can be functionalized at the C4 position with another. nih.gov Furthermore, late-stage α-functionalization (C2 or C6) of N-alkyl piperidines can be achieved with exceptional selectivity for the endocyclic position through a process involving iminium ion formation and subsequent nucleophilic addition. acs.org

These techniques provide powerful tools for modifying the piperidinol core, allowing for systematic evaluations of structure-activity relationships by introducing substituents at defined locations.

Method Position(s) Functionalized Controlling Factors Key Intermediates Reference
Rhodium-Catalyzed C-H InsertionC2, C4Catalyst, N-Protecting GroupDonor/Acceptor Carbenes nih.gov
α-C–H Elimination/Nucleophilic AdditionC2, C6 (endo-selective)N-Oxide ActivationIminium Ions acs.org
Lithiation/Cross-CouplingC2N-Boc Directing GroupOrganozinc Reagents researchgate.net
Directed RuthenationC2Pyridyl Directing GroupRuthenium Catalysis researchgate.net
Imino Diels-Alder ReactionC2, C3, C6Diene and Imine SubstituentsN/A (Ring Formation) acs.org

Development of Efficient Convergent and Divergent Synthetic Pathways

The efficient construction of molecular libraries for medicinal chemistry relies on the development of both convergent and divergent synthetic pathways. A convergent synthesis involves the independent preparation of key molecular fragments that are later combined, which is often more efficient for complex targets. Divergent synthesis, conversely, begins with a common intermediate that is systematically modified to produce a range of structurally related analogues.

Multicomponent reactions (MCRs) are prime examples of convergent strategies, enabling the synthesis of highly substituted piperidines in a single step from several starting materials. ajchem-a.comnih.gov For instance, a one-pot pseudo five-component synthesis has been developed for poly-substituted piperidinols. nih.gov Similarly, the imino Diels-Alder reaction can be viewed as a convergent approach, combining a diene and an imine to rapidly construct the substituted piperidine core with high stereocontrol. acs.org

A divergent approach to analogues of 4-Piperidinol, 1-(4-piperidinylacetyl)- would involve the synthesis of a versatile 4-piperidone or 4-piperidinol intermediate. This core could then be subjected to various regioselective functionalization reactions as described previously (e.g., C-H activation) to install different substituents on the ring before the final N-acylation step. nih.gov This strategy allows for the creation of a diverse set of analogues from a single, readily accessible precursor.

N-Alkylation and Acylation Strategies for 1-Substituted 4-Piperidinols

The final key transformation in the synthesis of 4-Piperidinol, 1-(4-piperidinylacetyl)- is the formation of the amide bond between the nitrogen of the 4-piperidinol ring and the 4-piperidinylacetyl side chain. This process falls under the broader category of amine functionalization.

Nucleophilic Substitution Reactions for Amine Functionalization

The formation of a bond to the nitrogen atom of a piperidine ring is a fundamental reaction in organic synthesis. Direct N-alkylation via nucleophilic substitution is a common method, typically involving the reaction of the piperidine with an alkyl halide (e.g., bromide or iodide). researchgate.net These reactions are often performed in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. researchgate.netsciencemadness.org The choice of solvent is critical, with polar aprotic solvents like DMF or acetonitrile (B52724) being common. researchgate.net

Another powerful technique for N-alkylation is reductive amination. This two-step, one-pot process involves the initial formation of an iminium ion from the piperidine and an aldehyde (like phenylacetaldehyde), followed by in-situ reduction with a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB). sciencemadness.orgsciencemadness.org This method avoids the use of alkyl halides and is known for its high yields and compatibility with various functional groups. sciencemadness.org More recently, advanced catalytic platforms, including copper-catalyzed metallaphotoredox systems, have been developed for the N-alkylation of a wide range of N-nucleophiles with alkyl halides. nih.gov

Peptide Coupling and Amide Bond Formation via Piperidinylacetylation

The direct condensation of a carboxylic acid with an amine to form an amide bond is thermodynamically unfavorable and requires the "activation" of the carboxylic acid. luxembourg-bio.comresearchgate.net In the synthesis of the target molecule, this involves the coupling of 4-piperidinol with 4-piperidinylacetic acid. This transformation is analogous to peptide bond formation and utilizes a vast toolkit of "peptide coupling" reagents. uni-kiel.deglobalresearchonline.net

These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com They are generally categorized into several classes, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. globalresearchonline.netsigmaaldrich.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are classic coupling agents. luxembourg-bio.comglobalresearchonline.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To improve efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost always included. uni-kiel.degrowingscience.com

Onium Salts: Phosphonium (e.g., PyBOP, PyAOP) and aminium/uronium (e.g., HBTU, HATU, HCTU) salts are highly efficient and fast-acting coupling reagents. sigmaaldrich.comgrowingscience.com Reagents like HATU, which form highly reactive HOAt esters in situ, are particularly effective for difficult couplings involving sterically hindered substrates. sigmaaldrich.com These reagents are widely used in modern synthesis due to their high yields and reliability. uni-kiel.de

The choice of coupling reagent, base (typically a non-nucleophilic amine like N,N-diisopropylethylamine, DIPEA), and solvent allows for the optimization of the piperidinylacetylation step to achieve high yields of the desired 4-Piperidinol, 1-(4-piperidinylacetyl)-. growingscience.com

Coupling Reagent Class Examples Mechanism Advantages Byproducts Reference
CarbodiimidesDCC, EDC, DICForms O-acylisourea intermediateCost-effective, widely usedInsoluble ureas (DCC, DIC), water-soluble urea (B33335) (EDC) luxembourg-bio.comglobalresearchonline.net
Phosphonium SaltsPyBOP, PyAOPForms activated OBt or OAt estersHigh efficiency, low racemization with additivesPhosphine oxide derivatives sigmaaldrich.com
Aminium/Uronium SaltsHBTU, HATU, HCTUForms activated OBt, OAt, or O-6-ClBt estersVery fast, highly efficient, good for hindered couplingsGuanidinium derivatives sigmaaldrich.comgrowingscience.com
Phosphonic AnhydridesT3PForms a mixed anhydride (B1165640)Low epimerization, robustPhosphate byproducts organic-chemistry.org

Stereoselective Synthesis of Piperidinol Derivatives

Introducing stereocenters into the piperidinol core in a controlled manner is essential for developing chiral analogues. Stereoselective synthesis can be achieved by various means, including substrate control, auxiliary control, reagent control, or catalyst control.

Many modern ring-forming reactions are designed to be highly diastereoselective. The imino Diels-Alder reaction, for example, can produce substituted 4-piperidones with excellent stereocontrol, which is dictated by the geometry of the reactants and the reaction conditions. acs.org Similarly, a one-pot synthesis of piperidin-4-ols via gold catalysis demonstrates excellent diastereoselectivity in the critical ring formation step. nih.gov

For enantioselective synthesis, asymmetric catalysis is the preferred method. The asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral iridium(I) catalysts can produce highly enantioenriched C4-substituted piperidines. nih.gov Another sophisticated approach is desymmetrization, where a prochiral intermediate is selectively transformed to create a chiral product. nih.gov For instance, the selective formation of a lactam in a symmetrical precursor has been used to generate chiral piperidines. nih.govmdpi.com These methods provide access to enantiomerically pure piperidinol building blocks, which are invaluable for the synthesis of specific stereoisomers of complex drug molecules.

Asymmetric Reduction Methods for Chiral Center Induction

The creation of a chiral center at the 4-position of the piperidinol ring is often achieved through the asymmetric reduction of a precursor ketone, such as N-protected 4-piperidone. This transformation is a key step in establishing the desired stereochemistry of the final molecule. Various catalytic systems have been developed to achieve high enantioselectivity in this reduction.

One prominent strategy involves the use of chiral organocatalysts or biocatalysts. For instance, oxazaborolidine-catalyzed asymmetric reduction has been employed as a key step in the synthesis of substituted piperidines. Similarly, β-cyclodextrin has been used to mediate the asymmetric reduction of α-azido aryl ketones with sodium borohydride (B1222165) in water, yielding the corresponding chiral alcohols with high enantiomeric excess (ee). Biocatalytic methods, utilizing enzymes such as ketoreductases (KREDs), also offer a powerful approach for the stereoselective reduction of ketone precursors to furnish chiral hydroxypiperidine intermediates. These enzymatic reductions are valued for their high selectivity and operation under mild conditions.

Table 1: Asymmetric Reduction Methods for Piperidone Precursors

Catalyst/Reagent System Precursor Type Key Features Reference
Chiral Oxazaborolidine α-Azido aryl ketones Key step in multi-step asymmetric synthesis of piperidines.
β-Cyclodextrin / Sodium Borohydride α-Azido aryl ketones Performed in water, produces high yield and good enantiomeric excess (e.g., 80% ee).

Metal-Catalyzed Asymmetric Cyclization and Hydrogenation Approaches

Metal-catalyzed reactions provide a robust platform for constructing the chiral piperidine ring. Asymmetric hydrogenation of pyridine or pyridinium salt precursors is a direct and atom-economical method for accessing enantiomerically enriched piperidines. researchgate.net This approach has been a long-standing challenge, but recent advances in catalyst design have led to highly efficient systems. Catalysts based on transition metals like rhodium and iridium, paired with chiral ligands, have shown particular promise. chemrxiv.orggoogle.com For example, iridium complexes with chiral ligands like SegPhos have been used for the asymmetric hydrogenation of substituted pyridinium salts, yielding piperidine derivatives with multiple contiguous stereocenters in high enantioselectivity. chemrxiv.org

Another powerful strategy is the catalytic asymmetric aza-Prins cyclization, which can be used to construct the 4-hydroxypiperidine (B117109) skeleton with control over multiple stereocenters. researchgate.net This method involves the reaction of a homoallylic amine with an aldehyde or ketone, followed by cyclization and nucleophilic capture. Synergistic catalyst systems, such as those combining copper and iridium, have been developed to enable these complex transformations. researchgate.net

Table 2: Metal-Catalyzed Asymmetric Hydrogenation and Cyclization

Reaction Type Catalyst System Substrate Key Outcome Reference
Asymmetric Hydrogenation Iridium / SegPhos 2-Aryl-3-phthalimidopyridinium salts Chiral piperidines with two contiguous stereocenters. chemrxiv.org
Asymmetric Hydrogenation Rhodium-based catalysts Pyridinium salts Enantioselective synthesis of chiral piperidines via transfer hydrogenation. researchgate.net

Intramolecular Hydroamination and Radical Cyclization Strategies

Intramolecular hydroamination, the addition of an amine N-H bond across a tethered alkene, is a direct and atom-efficient method for constructing the piperidine ring. researchgate.net This reaction can be catalyzed by various metals or Brønsted acids. researchgate.netnih.gov For example, rhodium catalysts have been successfully employed for the intramolecular anti-Markovnikov hydroamination of specific aminoalkenes to form 3-arylpiperidines. organic-chemistry.org Brønsted acids like triflic acid or sulfuric acid can also catalyze the cyclization of aminoalkenes that have an electron-withdrawing group on the nitrogen atom, producing piperidines in excellent yields. researchgate.netnih.gov

Radical cyclization offers an alternative approach to the piperidine core, often proceeding under mild conditions and tolerating a wide range of functional groups. researchgate.net These reactions typically involve the generation of a nitrogen- or carbon-centered radical which then undergoes an intramolecular cyclization. For instance, cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for the production of various piperidines. rsc.org Another strategy involves the radical cyclization of 1,6-enynes, initiated by borane (B79455) addition, to stereoselectively form piperidine derivatives. rsc.org

Table 3: Intramolecular Cyclization Strategies for Piperidine Synthesis

Cyclization Strategy Catalyst/Initiator Precursor Type Key Features Reference
Intramolecular Hydroamination Rhodium catalyst 1-(3-Aminopropyl)vinylarenes Forms 3-arylpiperidines via anti-Markovnikov addition. organic-chemistry.org
Intramolecular Hydroamination Brønsted Acid (e.g., Triflic Acid) N-protected aminoalkenes Efficient cyclization to form piperidines in excellent yields. researchgate.netnih.gov
Radical Cyclization Cobalt(II) catalyst Linear amino-aldehydes Effective for producing various substituted piperidines. rsc.org

Derivatization at the 4-Position of the Piperidinol Ring

Functionalization at the 4-position of the piperidinol ring is a key strategy for creating analogues of the target compound. Starting from a 4-hydroxypiperidine or a 4-piperidone precursor, a wide variety of substituents can be introduced, significantly expanding the chemical space and allowing for the fine-tuning of molecular properties.

Introduction of Aryl and Heteroaryl Moieties via Organometallic Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl and heteroaryl groups. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organohalide, is a widely used method. wikipedia.orgorganic-chemistry.org For example, vinyl triflates or boronates derived from N-protected 4-piperidones can be coupled with aryl halides or triflates to yield 4-aryl-tetrahydropyridines, which can then be reduced to the corresponding piperidines. researchgate.net An efficient protocol for constructing 4-benzyl piperidines involves the hydroboration of N-Boc-4-methylene piperidine followed by a Suzuki coupling with aryl bromides. organic-chemistry.org

Other important organometallic reactions include the Negishi coupling (organozinc with organohalide) and the Buchwald-Hartwig amination (amine with organohalide). researchgate.netwikipedia.org The Negishi reaction has been used for the direct α-arylation of protected 4-hydroxy piperidines to produce 2-aryl-4-silyloxy piperidines. nih.gov The Buchwald-Hartwig amination is a cornerstone method for C-N bond formation and can be used to attach nitrogen-containing heterocycles to the piperidine scaffold. researchgate.netresearchgate.net

Table 4: Organometallic Reactions for 4-Position Derivatization

Reaction Name Coupling Partners Catalyst System Application Example Reference
Suzuki-Miyaura Coupling Organoboron species + Organohalide/Triflate Palladium complex (e.g., PdCl₂(dppf)) Synthesis of 4-aryl and 4-benzyl piperidines from piperidone or methylene (B1212753) piperidine precursors. researchgate.netorganic-chemistry.org
Negishi Coupling Organozinc + Organohalide Palladium or Nickel complex Synthesis of 4-arylpiperidines. researchgate.net

Exploration of Diverse Substituents through Alkylation and Grignard Processes

Classic nucleophilic addition reactions, particularly those involving Grignard and organolithium reagents, are highly effective for installing a diverse range of substituents at the 4-position. These reactions typically utilize an N-protected 4-piperidone as the electrophilic starting material. The addition of an alkyl or aryl Grignard reagent to the carbonyl group generates a tertiary alcohol, a 4-substituted-4-hydroxypiperidine derivative. rsc.org This approach allows for the creation of a quaternary stereocenter at the C4 position. rsc.org

The scope of these additions is broad, accommodating various alkyl and aryl Grignard reagents. rsc.org For instance, the reaction of N-Boc-4-piperidone with phenylmagnesium bromide is a common method to produce N-Boc-4-phenyl-4-hydroxypiperidine. This strategy is foundational for synthesizing a variety of 4-aryl-4-hydroxypiperidine derivatives, which are important intermediates for pharmacologically active molecules. nih.gov

Table 5: Alkylation and Grignard Processes at the 4-Position

Reagent Type Substrate Product Type Key Features Reference
Grignard Reagents (R-MgX) N-Protected 4-Piperidone 4-Alkyl/Aryl-4-hydroxypiperidine Creates a tertiary alcohol and a quaternary center at C4. rsc.orgnih.gov

In Vitro and Preclinical Pharmacological Investigations of 4 Piperidinol, 1 4 Piperidinylacetyl Derivatives

Receptor Binding and Functional Assays in Isolated Systems

Monoamine Transporter (Dopamine, Norepinephrine (B1679862), Serotonin) Interactions and Inhibition

Derivatives of the 4-piperidinol, 1-(4-piperidinylacetyl)- scaffold have been investigated for their ability to modulate monoamine transporters, which are critical for regulating neurotransmitter levels in the brain.

Research into 4-benzylpiperidine (B145979) carboxamides, which are structurally related to the core compound, has shown varied inhibitory activities on the serotonin (B10506) transporter (SERT) and norepinephrine transporter (NET). biomolther.org The nature of the aromatic substituent plays a significant role in determining the degree of inhibition. For instance, compounds featuring a 2-naphthyl substitution generally exhibit greater inhibition of both SERT and NET compared to those with a 1-naphthyl substitution. biomolther.org In contrast, for the dopamine (B1211576) transporter (DAT), derivatives with a diphenyl acetyl substitution show a high degree of inhibition. biomolther.org

Further studies on other piperidine (B6355638) derivatives have identified potent DAT inhibitors. nih.gov For example, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone was identified as a DAT inhibitor with Ki values of 492 nM for binding affinity and 360 nM for inhibition of dopamine reuptake. nih.gov Structural modifications of this lead compound resulted in analogues with significantly higher affinity, demonstrating that hydrophobicity and conformational preference are key determinants for DAT affinity. nih.gov

Investigations into fluoroethoxy-1,4-diphenethylpiperidine derivatives revealed potent inhibition of the vesicular monoamine transporter-2 (VMAT2), with Ki values in the nanomolar range (0.014–0.073 μM). nih.govnih.gov These compounds generally showed improved selectivity for VMAT2 over DAT and SERT. nih.govnih.gov Similarly, 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been identified as high-affinity ligands for SERT, with Ki values ranging from 2 to 400 nM. nih.gov

Compound ClassTransporterActivityKi / IC50 Values
4-Benzylpiperidine CarboxamidesSERT, NETInhibitionVaries with substitution
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketoneDATInhibitionKi = 492 nM (binding), 360 nM (reuptake) nih.gov
Fluoroethoxy-1,4-diphenethylpiperidinesVMAT2InhibitionKi = 0.014–0.073 μM nih.gov
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidinesSERTHigh-affinity bindingKi = 2–400 nM nih.gov

Nociceptin (B549756) Receptor (NOP) Agonism and Antagonism Profiling

The nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is a significant target for piperidine-based compounds. nih.govnih.gov The NOP system is involved in various neurological functions, and the development of selective ligands is of great interest. nih.govresearchgate.net

A series of N-(4-piperidinyl)-2-indolinones has been identified as a novel structural class of NOP ligands. nih.gov A key finding from this research is that modifications to the N-1 substituent of the piperidine ring can determine whether a compound acts as a potent agonist or an antagonist. nih.gov For example, replacing an N-1 benzyl (B1604629) group with a cyclooctylmethyl group can dramatically improve affinity for the NOP receptor while reducing affinity for classical opioid receptors. nih.govresearchgate.net This particular substitution can also confer antagonist activity to a compound that previously lacked agonist effects. nih.gov

Structure-activity relationship (SAR) studies on derivatives of 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl} pyrrolidine-2-carboxamide (B126068) have led to the identification of potent and selective NOP antagonists. researchgate.net Some of these compounds behave as pure, competitive antagonists in vitro with high potency (pA2 in the range of 8.0-9.9). researchgate.net The development of both agonists and antagonists within the same chemical series highlights the sensitivity of the NOP receptor to subtle structural changes in its ligands. nih.gov The co-activation of NOP and opioid receptors is being explored as a strategy to develop potent analgesics with fewer side effects. trispharma.com

Compound SeriesModificationFunctional ActivityPotency
N-(4-piperidinyl)-2-indolinonesPiperidine N-1 substituentAgonist or AntagonistNanomolar range nih.gov
1-Benzyl-N-{3-[spiro...]} derivativesBlending chemical moietiesPure, competitive antagonistpA2 = 8.0–9.9 researchgate.net

Histamine (B1213489) H1 and H3 Receptor Affinity and Selective Ligand Identification

Piperidine derivatives have been explored as ligands for histamine receptors, particularly the H3 subtype (H3R), which acts as a presynaptic autoreceptor and heteroreceptor modulating the release of various neurotransmitters. nih.govnih.gov

A novel series of 4-oxypiperidines was designed based on the structure of potent H3R antagonists/inverse agonists. nih.gov The goal was to replace a flexible alkyl linker in the lead compounds with more rigid moieties like benzene, biphenyl (B1667301), or naphthalene (B1677914) rings. This structural modification is a known strategy to increase affinity for H3R ligands. nih.gov Several of the resulting compounds displayed nanomolar affinity for the human H3R. nih.gov

Interestingly, a study investigating H3R ligands found that many also interact with sigma receptors. nih.gov The piperidine moiety was identified as a critical structural element for this dual H3/σ1 receptor activity. For instance, the replacement of a piperidine ring with a piperazine (B1678402) ring in one compound series led to a significant drop in affinity for the σ1 receptor while maintaining high affinity for the H3R. nih.gov This highlights the potential for developing dual-target ligands based on the piperidine scaffold.

Compound SeriesTarget Receptor(s)Key Structural FeatureAffinity
4-OxypiperidinesH3RRigid linkers (benzene, biphenyl, naphthalene)Nanomolar range nih.gov
Piperidine derivativesH3R / σ1RPiperidine moietyDual affinity (nanomolar for both) nih.gov

Gamma-Aminobutyric Acid (GABA) Receptor Ligand Characterization

The GABA-A receptor, a pentameric ligand-gated ion channel, is a major target for drugs affecting the central nervous system. nih.gov Research has been conducted on piperidine-containing compounds to characterize their interaction with this receptor.

A series of substituted 1-hydroxypyrazole analogues of the known GABA-A receptor partial agonist 5-(4-piperidyl)-3-isoxazolol (4-PIOL) have been synthesized and pharmacologically evaluated. nih.gov Several of these novel analogues, which incorporate a piperidin-4-yl moiety, demonstrated Ki values in the low nanomolar range at native GABA-A receptors. Furthermore, these compounds were found to be potent antagonists of the α1β2γ2 receptor subtype. nih.gov The findings suggest that the orthosteric binding site of the GABA-A receptor can accommodate large hydrophobic substituents attached to the piperidine-containing scaffold. nih.gov

Compound SeriesTarget ReceptorFunctional ActivityKi Values
4-(Piperidin-4-yl)-1-hydroxypyrazolesGABA-APotent AntagonismLow nanomolar range nih.gov

Muscarinic Receptor Subtype Selectivity (M1, M2, M3)

While direct studies on 4-Piperidinol, 1-(4-piperidinylacetyl)- derivatives and muscarinic receptor subtypes M1, M2, and M3 are not prevalent in the provided search results, the broader class of piperidine-containing compounds is known to interact with these receptors. The piperidine ring is a common scaffold in many known muscarinic ligands. The selectivity for different subtypes (M1-M5) is highly dependent on the specific substitutions on the piperidine ring and the nature of the entire molecule. Further research would be needed to characterize the specific muscarinic receptor subtype selectivity profile of 4-Piperidinol, 1-(4-piperidinylacetyl)- derivatives.

Sigma-1 and Opioid Receptor Interactions

Derivatives of the piperidine scaffold have shown significant interactions with both sigma-1 and classical opioid receptors (mu, delta, kappa).

A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives was synthesized and found to have high affinity and selectivity for sigma-1 receptors. nih.gov The unsubstituted parent compound displayed a Ki value of 3.90 nM for sigma-1 receptors, with much lower affinity for sigma-2 receptors (Ki = 240 nM). nih.gov Substitutions on the phenylacetamide aromatic ring were found to modulate affinity and selectivity. For instance, a 2-fluoro substitution resulted in the highest selectivity for the sigma-1 receptor. nih.gov Other studies have also identified piperidine-based derivatives as potent and selective sigma-1 receptor ligands. nih.govunict.itchemrxiv.org The piperidine moiety is considered a key pharmacophore for sigma receptor binding. researchgate.net

Regarding opioid receptors, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been characterized as opioid receptor antagonists at the mu and kappa receptors. nih.gov In contrast, a series of 4-piperidin-4-ylidenemethyl-benzamides were developed as delta-opioid receptor agonists. nih.gov The substitutions on the aryl group, the piperidine nitrogen, and the amide were all found to contribute to the balance of properties required for potent delta-opioid activity. nih.gov As mentioned previously, some piperidine derivatives designed as NOP receptor ligands also show modest selectivity over other opioid receptors, indicating a complex interaction profile. nih.gov

Compound SeriesTarget ReceptorActivityKi Values
N-(1-benzylpiperidin-4-yl)phenylacetamidesSigma-1High-affinity ligand3.90 nM (unsubstituted) nih.gov
N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidinesMu, Kappa OpioidAntagonistN/A nih.gov
4-Piperidin-4-ylidenemethyl-benzamidesDelta OpioidAgonistN/A nih.gov
N-(4-piperidinyl)-2-indolinonesMu, Kappa OpioidBinding (variable)Moderate affinity nih.gov

Enzyme Inhibition Studies

Research into piperidinol-based compounds has identified their potential as inhibitors of essential enzymes in pathogenic microbes. researchgate.net Notably, derivatives of piperidinol have demonstrated potent antimycobacterial activity by targeting arylamine N-acetyltransferase (NAT), an enzyme critical for the survival of Mycobacterium tuberculosis within macrophages. nih.govnih.gov The NAT enzyme is linked to cholesterol catabolism, a pathway that provides precursors for the mycobacterial cell wall, and its inhibition prevents the intracellular survival of the bacteria. nih.gov

Studies on a panel of piperidinol analogues revealed significant activity against M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 2.3 to 16.9 µM. nih.gov The mechanism of inhibition is a time-dependent, irreversible process. nih.gov It is proposed that these piperidinol compounds function as prodrugs, undergoing activation to form a reactive intermediate, phenyl vinyl ketone (PVK). researchgate.net This intermediate then selectively forms a covalent bond with a cysteine residue in the active site of the NAT enzyme, leading to its inactivation. researchgate.netnih.gov This covalent mechanism of action distinguishes these piperidinols from many existing anti-tubercular drugs. nih.gov

While the NAT enzyme from Mycobacterium marinum (MMNAT) has been used as a model, the piperidinol derivatives also inhibit the homologous enzyme from M. tuberculosis (TBNAT). nih.gov Although the enzymes are 74% identical, differences in their active site clefts affect inhibitory potency, with higher concentrations of the inhibitors generally required for TBNAT compared to MMNAT. researchgate.netnih.gov

Table 1: Antimycobacterial Activity of Piperidinol Analogues

Compound Analogue Organism Measurement Value
Piperidinol Analogue 1 M. tuberculosis MIC 2.3 - 16.9 µM
Piperidinol Analogue 2 M. tuberculosis MIC < 5 µg/mL
Piperidinol Analogue 3 M. marinum NAT (MMNAT) Inhibition Time-dependent, irreversible
Piperidinol Analogue 4 M. tuberculosis NAT (TBNAT) Inhibition Time-dependent, irreversible

Neuropharmacological Profiling in Non-Human Animal Models

The neuropharmacological effects of piperidine-containing structures have been evaluated in rodent models to assess their impact on behavior. Standardized tests such as the open-field test are commonly used to measure locomotor activity and exploratory behaviors in mice. nih.gov In these tests, movements, including horizontal and vertical activity, are recorded to gauge stimulant or sedative effects. nih.govresearchgate.net

Studies on piperidine HCl (PHCl) in mice have indicated a sedative action, characterized by a reduction in motor activity. nih.gov This effect on locomotor function is a key behavioral signature. researchgate.netnih.gov Other behavioral paradigms used to assess neuropharmacological agents in rodents include the elevated plus-maze for anxiety-related behaviors and the forced swimming test or tail suspension test for antidepressant-like effects. protagenic.com In the latter, a reduction in immobility time is considered a positive indicator of antidepressant activity. protagenic.com While these models are standard for profiling psychoactive compounds, specific data on complex derivatives of 4-Piperidinol, 1-(4-piperidinylacetyl)- in depression models is not extensively detailed in the available literature. The primary observed effect of the core piperidine structure is related to locomotor suppression. nih.gov

Table 2: Behavioral Effects of Piperidine in Rodent Models

Compound Animal Model Behavioral Test Observed Effect
Piperidine HCl Mice Locomotor Activity Sedative action / Decreased motor activity

The behavioral effects of piperidine derivatives are often linked to their interaction with various neurotransmitter systems in the brain. nih.gov Neurotransmitters like dopamine, serotonin, and noradrenaline are crucial for regulating functions such as mood, arousal, and motor control. nih.gov

Investigations into the effects of piperidine HCl on brain monoamine turnover in rodents have revealed specific modulatory actions. nih.gov The administration of piperidine was found to increase the turnover of noradrenaline (NA). nih.gov This suggests that the compound may enhance the release or metabolism of NA, potentially by increasing the impulse activity of noradrenergic neurons. nih.gov Conversely, the same studies showed no significant effects on the turnover of 5-hydroxytryptamine (5-HT), the primary form of serotonin, or dopamine (DA). nih.gov This indicates a degree of selectivity in the compound's action on different monoaminergic systems. The modulation of noradrenaline, without concurrent effects on dopamine and serotonin systems, is a distinct neurochemical profile. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action (Excluding Human Systems)

The interaction between a small molecule ligand and its protein receptor is a dynamic process that involves complex conformational transitions in both entities. nih.gov Rather than a static "lock-and-key" fit, ligand binding can induce and stabilize specific three-dimensional shapes of the receptor, which in turn dictates the downstream biological response. nih.gov Some ligands can even exist in multiple binding modes, leading to a spectrum of receptor conformations and graded functional outcomes. nih.gov

In the context of the piperidinol derivatives acting on the mycobacterial NAT enzyme, the molecular mechanism involves a specific and irreversible covalent interaction. nih.gov This process begins with the non-covalent binding of the piperidinol inhibitor to the enzyme's active site. Following this initial binding, the compound is chemically transformed into a reactive phenyl vinyl ketone (PVK) intermediate. researchgate.net This electrophilic intermediate then forms a covalent adduct with the thiol group of a key cysteine residue (Cys171 in the case of M. tuberculosis KasA, a different enzyme but illustrating a similar reactive principle) within the catalytic triad (B1167595) of the enzyme. nih.govfrontiersin.org This permanent modification of the active site results in the irreversible inactivation of the enzyme, providing a potent and lasting inhibitory effect. nih.gov This mechanism highlights a sophisticated ligand-receptor interaction that goes beyond simple reversible binding, leading to a permanent alteration of the target protein. researchgate.netnih.gov

Modulation of Intracellular Signaling Pathways

Following a comprehensive review of peer-reviewed scientific literature, no specific studies detailing the in vitro or preclinical modulation of intracellular signaling pathways by 4-Piperidinol, 1-(4-piperidinylacetyl)- were identified. Research elucidating the effects of this specific compound on downstream cellular signaling cascades, such as MAP kinase, PI3K/Akt, or other relevant pathways, is not available in the public domain.

Consequently, data tables and detailed research findings on the modulation of intracellular signaling pathways for 4-Piperidinol, 1-(4-piperidinylacetyl)- cannot be provided at this time. The scientific community has yet to publish findings that would address this specific aspect of its pharmacological profile.

Metabolic Studies and Metabolite Identification of Piperidinol Derivatives in Non Human Systems

Characterization of Metabolic Pathways in Animal Models (e.g., Rat Hepatic Microsomes, Tissue Homogenates)

The liver is the primary site of drug metabolism, where a plethora of enzymes work to modify xenobiotics, rendering them more water-soluble for excretion. For piperidinol derivatives, the metabolic pathways can be broadly categorized into Phase I oxidative transformations and Phase II conjugation reactions.

The initial and often rate-limiting step in the metabolism of many piperidinol-containing compounds is oxidation, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. Studies with structurally related piperidine (B6355638) compounds suggest that several oxidative transformations are likely for 4-Piperidinol, 1-(4-piperidinylacetyl)-.

Key oxidative pathways include:

Piperidine Ring Hydroxylation: The saturated piperidine ring is susceptible to hydroxylation at various positions. In rats, major metabolites of piperidine have been identified as 3-hydroxypiperidine and 4-hydroxypiperidine (B117109), indicating that both the piperidinol and the piperidinyl moieties of the target compound could undergo further hydroxylation. nih.gov

N-Oxidation: The nitrogen atom within the piperidine ring can be oxidized to form an N-oxide. In vitro studies with piperidine have demonstrated the formation of N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide in rat liver microsomal preparations. nih.gov

Amide Hydrolysis: The acetyl linkage in 4-Piperidinol, 1-(4-piperidinylacetyl)- represents a potential site for hydrolysis, which would cleave the molecule into 4-piperidinol and a piperidinylacetic acid fragment. While CYP enzymes can mediate hydrolysis, carboxylesterases present in hepatic microsomes and cytosol are also major contributors to this pathway.

N-Dealkylation: For N-substituted piperidines, N-dealkylation is a common metabolic route. nih.gov In the case of 4-Piperidinol, 1-(4-piperidinylacetyl)-, while there isn't a simple alkyl chain to remove, oxidative cleavage of the N-acetyl bond can occur.

The specific CYP isozymes involved in the metabolism of piperidine derivatives often include CYP3A4 and CYP2D6, which are known for their broad substrate specificity. nih.gov

Table 1: Predicted Phase I Metabolic Reactions for 4-Piperidinol, 1-(4-piperidinylacetyl)- in Rat Hepatic Microsomes.
Metabolic ReactionEnzyme SystemPotential Site of MetabolismResulting Functional Group
Ring HydroxylationCytochrome P450Piperidinol and Piperidinyl ringsHydroxyl (-OH)
N-OxidationCytochrome P450, FMOPiperidinyl nitrogenN-oxide
Amide HydrolysisCarboxylesterases, AmidasesAcetyl-piperidine linkageCarboxylic acid and Amine

Following Phase I oxidation, the introduced or exposed functional groups on the piperidinol derivative can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the metabolite and facilitates its excretion.

Glucuronidation: The hydroxyl group of the 4-piperidinol moiety, as well as any newly formed hydroxyl groups from Phase I metabolism, are prime candidates for glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA). Studies have shown that piperine (B192125), a piperidine-containing alkaloid, can inhibit glucuronidation in rat liver, highlighting the interaction of such structures with UGT enzymes. nih.gov Flavonoids are also known to be readily converted to glucuronides by rat and human liver microsomes. core.ac.uk

Sulfation: The hydroxyl groups can also be conjugated with a sulfonate group in a reaction catalyzed by sulfotransferases (SULTs). This is another important pathway for increasing the polarity of metabolites for excretion.

Table 2: Predicted Phase II Metabolic Reactions for Metabolites of 4-Piperidinol, 1-(4-piperidinylacetyl)-.
Conjugation ReactionEnzyme FamilySubstrate Functional GroupConjugate Formed
GlucuronidationUDP-glucuronosyltransferases (UGTs)Hydroxyl (-OH)O-glucuronide
SulfationSulfotransferases (SULTs)Hydroxyl (-OH)Sulfate ester

Identification and Structural Elucidation of Novel Metabolites from In Vitro and Animal Studies

The identification of metabolites is a complex analytical challenge that typically employs a combination of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. In vitro incubations of 4-Piperidinol, 1-(4-piperidinylacetyl)- with rat hepatic microsomes in the presence of NADPH (for Phase I) and UDPGA (for Phase II) would be the primary method for generating and detecting metabolites.

Based on the metabolism of similar piperidine structures, novel metabolites that could be anticipated from 4-Piperidinol, 1-(4-piperidinylacetyl)- include:

Mono- and di-hydroxylated derivatives on either or both piperidine rings.

The N-oxide of the piperidinyl moiety.

The O-glucuronide conjugate of the parent compound at the 4-hydroxyl position.

O-glucuronide and sulfate conjugates of the hydroxylated Phase I metabolites.

The products of amide hydrolysis: 4-piperidinol and piperidinylacetic acid, and their subsequent metabolites.

The exact structures of these metabolites would be confirmed by high-resolution mass spectrometry to determine their elemental composition and tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which provide clues about the molecule's structure. For unambiguous identification, comparison with synthetically prepared reference standards is often necessary.

In Vitro Metabolic Stability Assessment in Non-Human Biological Matrices

The metabolic stability of a compound provides an early indication of its likely in vivo half-life and clearance. This is typically assessed by incubating the compound with liver microsomes and measuring the rate of its disappearance over time. The results are often expressed as the half-life (t½) and intrinsic clearance (CLint).

For piperidinol derivatives, the metabolic stability can vary significantly based on their specific chemical structure. For instance, the presence of sites susceptible to rapid metabolism, such as certain positions on the piperidine ring, can lead to low metabolic stability. Conversely, structural modifications that block these metabolic "hotspots" can enhance stability. dndi.org

A typical in vitro metabolic stability assay would involve incubating 4-Piperidinol, 1-(4-piperidinylacetyl)- with rat liver microsomes and a NADPH-regenerating system. Samples are taken at various time points, and the concentration of the parent compound is quantified by LC-MS/MS.

Table 3: Representative In Vitro Metabolic Stability Data for a Piperidinol Derivative in Rat Liver Microsomes.
ParameterValue
Microsomal Protein Concentration0.5 mg/mL
Initial Compound Concentration1 µM
Half-life (t½)45 min
Intrinsic Clearance (CLint)30.8 µL/min/mg protein

This representative data suggests moderate metabolic stability. Compounds with a longer half-life and lower intrinsic clearance are generally considered more stable. mdpi.com The stability can be further evaluated in the presence of both Phase I and Phase II cofactors to get a more complete picture of the compound's metabolic fate. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of 4 Piperidinol, 1 4 Piperidinylacetyl

Chromatographic Separation and Trace Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for performing accurate quantification, especially at low concentrations.

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, identification, and quantification of 4-Piperidinol, 1-(4-piperidinylacetyl)-. epa.gov

Separation : Reversed-phase HPLC is typically employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The inclusion of an acid modifier like formic acid or trifluoroacetic acid in the mobile phase is often necessary to ensure good peak shape by protonating the amine functionalities.

UV-Vis Detection : As established by UV-Vis spectroscopy, the amide chromophore allows for detection using a UV-Vis detector, typically set at a low wavelength (e.g., 210-220 nm) for maximum sensitivity. researchgate.net This method is robust and widely applicable for purity analysis and quantification at moderate concentrations.

Fluorescence Detection : For trace quantification, fluorescence detection offers significantly higher sensitivity and selectivity. Since the native molecule is not fluorescent, a pre-column derivatization step is required. The secondary amine on the piperidinyl ring can be reacted with a fluorogenic reagent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or dansyl chloride, to produce a highly fluorescent derivative. nih.govnih.gov This approach enables the detection and quantification of the compound at very low levels, which is critical for applications such as metabolite analysis. nih.gov

Table 4: Typical HPLC Method Parameters for Analysis

Parameter Condition for UV-Vis Detection Condition for Fluorescence Detection
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid)Acetonitrile : Buffer (e.g., Borate pH 8.0)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 215 nmFluorescence (Ex/Em depends on derivatizing agent)
Derivatization Not requiredRequired (e.g., with NBD-F)
Quantitation Limit ~0.5 µg/mL~0.01 µg/mL

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, 4-Piperidinol, 1-(4-piperidinylacetyl)- possesses polar functional groups, namely a secondary amine and a hydroxyl group, which render it non-volatile and prone to strong interactions with the stationary phase, leading to poor peak shape and low sensitivity. To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable derivative.

The primary strategy involves the chemical modification of the active hydrogen atoms in the hydroxyl and secondary amine groups. This is typically achieved through acylation or silylation reactions. For instance, derivatization with reagents like pentafluorobenzoyl chloride can be utilized. nih.gov This process not only increases volatility but can also introduce electrophoric groups that enhance sensitivity for specific detectors like the electron capture detector (ECD) or a mass spectrometer operating in negative chemical ionization mode. nih.gov

The selection of the appropriate derivative and GC conditions is critical for achieving optimal separation and quantification. A well-developed GC method will exhibit good resolution, sharp peaks, and high sensitivity for the derivatized analyte. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly valuable for confirmation of the analyte's identity through its mass spectrum. nih.gov

Below is an illustrative data table outlining typical GC parameters that could be adapted for the analysis of a derivatized 4-Piperidinol, 1-(4-piperidinylacetyl)-.

ParameterCondition
GC Column Phenyl-methyl polysiloxane capillary column (e.g., HP-5MS)
Injector Temperature 250 °C
Oven Temperature Program Initial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Detector Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD)
MS Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
Derivatization Agent Pentafluorobenzoyl chloride or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Advanced Derivatization Techniques for Enhanced Analytical Sensitivity and Selectivity

Advanced derivatization techniques are pivotal for pushing the limits of detection and enhancing the selectivity of the analysis of 4-Piperidinol, 1-(4-piperidinylacetyl)-. The choice of derivatizing agent is dictated by the functional groups present in the analyte and the desired analytical outcome. The goal is to create a derivative with improved chromatographic behavior and/or detector response. mdpi.com

Acylation: This is a common derivatization strategy for compounds containing hydroxyl and amine groups. The use of fluorinated acylating agents, such as pentafluorobenzoyl chloride (PFBCl) or heptafluorobutyric anhydride (B1165640) (HFBA), is particularly advantageous. These reagents react with the active hydrogens to form stable, volatile esters and amides. The incorporation of multiple fluorine atoms into the derivative significantly increases its electron-capturing ability, leading to a substantial enhancement in sensitivity when using an electron capture detector (ECD). For mass spectrometric detection, these derivatives can provide characteristic fragmentation patterns that aid in structural elucidation and selective detection. nih.gov

Silylation: Silylation is another widely used technique for derivatizing polar functional groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective in replacing the active hydrogens of the hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. mdpi.com This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. TMS derivatives are generally thermally stable and produce well-defined chromatographic peaks. In GC-MS analysis, TMS derivatives often yield predictable and informative mass spectra, which are useful for compound identification.

The following table summarizes advanced derivatization agents and their impact on the analytical sensitivity and selectivity for compounds with functional groups similar to 4-Piperidinol, 1-(4-piperidinylacetyl)-.

Derivatization AgentTarget Functional Group(s)Key Advantages
Pentafluorobenzoyl chloride (PFBCl) Hydroxyl, Secondary AmineIncreases volatility; Enhances ECD response significantly; Provides structural information in MS. nih.gov
Heptafluorobutyric anhydride (HFBA) Hydroxyl, Secondary AmineIncreases volatility; High ECD sensitivity; Forms stable derivatives.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Hydroxyl, Secondary AmineIncreases volatility; Reduces polarity; Good thermal stability; Produces characteristic mass spectra. mdpi.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Hydroxyl, Secondary AmineHighly reactive silylating agent; Increases volatility; Suitable for GC-MS analysis. mdpi.com

By carefully selecting the derivatization strategy and optimizing the analytical conditions, it is possible to develop highly sensitive and selective methods for the quantification and characterization of 4-Piperidinol, 1-(4-piperidinylacetyl)- in complex samples.

Computational Chemistry and Theoretical Investigations of 4 Piperidinol, 1 4 Piperidinylacetyl and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and geometric configurations of a molecule. These methods can predict reactivity, stability, and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions (e.g., Natural Bond Orbital (NBO) Analysis, Density Functional Theory (DFT))

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For piperidine (B6355638) derivatives, DFT calculations can provide insights into optimized geometry, vibrational frequencies, and electronic properties. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, allows for the study of charge delocalization and hyperconjugative interactions, which are crucial for understanding molecular stability. researchgate.net

For 4-Piperidinol, 1-(4-piperidinylacetyl)-, DFT calculations would likely be employed to determine the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The presence of heteroatoms like nitrogen and oxygen would create localized regions of high electron density, influencing the molecule's reactivity. The nitrogen atoms in the piperidine rings and the oxygen of the hydroxyl and carbonyl groups are expected to be key sites for electrophilic attack.

To illustrate the potential findings from such an analysis, a hypothetical data table of key electronic parameters for 4-Piperidinol, 1-(4-piperidinylacetyl)- is presented below. These values are representative of what might be expected based on studies of similar molecules.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons. A higher value suggests greater reactivity as a nucleophile.
LUMO Energy1.2 eVRepresents the molecule's ability to accept electrons. A lower value suggests greater reactivity as an electrophile.
HOMO-LUMO Gap7.7 eVA larger gap generally implies greater molecular stability and lower chemical reactivity.
Dipole Moment3.5 DReflects the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
NBO Charge on N1-0.45 eThe negative charge on the piperidinyl nitrogen suggests it is a likely site for protonation or interaction with electrophiles.
NBO Charge on O (hydroxyl)-0.68 eThe significant negative charge on the hydroxyl oxygen indicates its potential to act as a hydrogen bond acceptor.

This table is illustrative and presents hypothetical data for 4-Piperidinol, 1-(4-piperidinylacetyl)- based on general principles of computational chemistry and findings for related piperidine derivatives.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the two piperidine rings in 4-Piperidinol, 1-(4-piperidinylacetyl)- means that it can adopt multiple conformations. Conformational analysis is crucial for understanding which spatial arrangements are energetically favorable and thus more likely to be biologically active. The piperidine ring typically adopts a chair conformation, which is the most stable, but boat and twist-boat conformations are also possible. ias.ac.inrsc.orgacs.org The presence of substituents can influence the preference for a particular conformation.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for predicting how a ligand might interact with a biological target, such as a protein receptor.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.com For 4-Piperidinol, 1-(4-piperidinylacetyl)-, docking studies could be used to screen for potential biological targets and to predict the binding mode and affinity. The piperidine moiety is a common scaffold in many biologically active compounds, and derivatives have been shown to interact with a variety of receptors. nih.govtandfonline.com

The binding affinity is often estimated using a scoring function that takes into account factors such as electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The hydroxyl group and the carbonyl group of 4-Piperidinol, 1-(4-piperidinylacetyl)- would be expected to form hydrogen bonds with appropriate residues in a receptor's active site, while the piperidine rings could engage in hydrophobic or van der Waals interactions. The protonated nitrogen atoms could also form salt bridges with acidic residues. nih.gov

Below is an illustrative table of potential interactions that could be predicted from a docking study of 4-Piperidinol, 1-(4-piperidinylacetyl)- with a hypothetical receptor active site.

Interaction TypeLigand Functional GroupPotential Receptor ResidueSignificance
Hydrogen BondHydroxyl (-OH)Aspartic Acid, Glutamic AcidStrong, directional interaction contributing to high affinity.
Hydrogen BondCarbonyl (C=O)Serine, ThreonineStabilizes the ligand in the binding pocket.
Salt BridgeProtonated Piperidine NitrogenAspartic Acid, Glutamic AcidStrong electrostatic interaction, crucial for anchoring the ligand.
Hydrophobic InteractionPiperidine RingsLeucine, Isoleucine, ValineContributes to the overall binding affinity and specificity.

This table is illustrative and presents hypothetical interactions for 4-Piperidinol, 1-(4-piperidinylacetyl)- within a receptor active site.

Elucidation of Intermolecular Interactions at Active Sites

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of the stability of the binding mode and the nature of the intermolecular interactions. nih.gov An MD simulation of 4-Piperidinol, 1-(4-piperidinylacetyl)- bound to a receptor would reveal how the ligand and protein move and adapt to each other. This can help to refine the binding pose predicted by docking and provide a more accurate estimate of the binding free energy. semanticscholar.org

MD simulations can also highlight the role of water molecules in mediating ligand-receptor interactions and can reveal conformational changes in the receptor upon ligand binding. The stability of key hydrogen bonds and salt bridges identified in docking can be assessed by monitoring their persistence throughout the simulation. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that are most important for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. researchgate.netresearchgate.net

For a series of derivatives of 4-Piperidinol, 1-(4-piperidinylacetyl)-, a QSAR study would involve calculating a wide range of molecular descriptors, such as:

Electronic descriptors: partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: molecular weight, volume, surface area.

Hydrophobic descriptors: logP (partition coefficient).

Topological descriptors: indices that describe the connectivity of the molecule.

Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates a selection of these descriptors with the measured biological activity. nih.gov Studies on other piperidine analogues have successfully used QSAR to identify key structural features for activity. mdpi.com

A hypothetical QSAR data table for a series of 4-Piperidinol, 1-(4-piperidinylacetyl)- derivatives is presented below to illustrate the concept.

CompoundlogPMolecular WeightElectronic Parameter (e.g., HOMO)Observed Activity (IC50, nM)
Derivative 12.1254.36-6.5150
Derivative 22.5268.39-6.3120
Derivative 31.8240.33-6.8200
Derivative 42.9282.42-6.190

This table is illustrative and presents hypothetical data for a QSAR study of derivatives of 4-Piperidinol, 1-(4-piperidinylacetyl)-.

Development of Predictive Models for Biological Activity based on Molecular Descriptors

The development of robust predictive models is a cornerstone of computational drug design, enabling the virtual screening of compound libraries and the prioritization of candidates for synthesis and biological testing. For derivatives of 4-Piperidinol, 1-(4-piperidinylacetyl)-, Quantitative Structure-Activity Relationship (QSAR) models can be constructed to correlate molecular features with biological activity.

A typical QSAR study on this class of compounds would involve the calculation of a wide array of molecular descriptors for a series of synthesized analogues with known biological activities. These descriptors, which are numerical representations of a molecule's physicochemical and structural properties, can be categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For the 4-Piperidinol, 1-(4-piperidinylacetyl)- scaffold, modifications to the piperidinyl or acetyl moieties would alter the electron density and electrostatic potential, which could be critical for receptor binding.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molecular weight, molar volume, and surface area are fundamental. More complex descriptors might include shape indices that quantify the three-dimensional arrangement of the atoms.

Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter influencing a drug's ability to cross biological membranes. The introduction of various substituents to the piperidinol ring can significantly alter the hydrophobicity of the derivatives.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing aspects like branching and connectivity.

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like neural networks are employed to build a mathematical model that links a selection of these descriptors to the observed biological activity.

Illustrative Data for a Predictive QSAR Model

The following table represents a hypothetical dataset and the resulting QSAR model for a series of 4-Piperidinol, 1-(4-piperidinylacetyl)- derivatives. The biological activity is expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50).

CompoundpIC50LogPMolecular Surface Area (Ų)Dipole Moment (Debye)
Derivative 16.52.13503.2
Derivative 27.22.83802.9
Derivative 35.91.53304.1
Derivative 47.83.54102.5
Derivative 56.12.33603.8

This table is for illustrative purposes only and does not represent actual experimental data.

A hypothetical QSAR equation derived from such data might look like: pIC50 = 0.85 * LogP + 0.01 * Molecular Surface Area - 0.5 * Dipole Moment + C

This equation would suggest that increased lipophilicity and molecular surface area are beneficial for activity, while a high dipole moment is detrimental. Such a model, once validated, could be used to predict the biological activity of new, unsynthesized derivatives.

Identification of Physicochemical Properties Influencing SAR Trends

The analysis of Structure-Activity Relationship (SAR) trends aims to understand how specific changes in a molecule's structure affect its biological activity. For 4-Piperidinol, 1-(4-piperidinylacetyl)- derivatives, computational chemistry provides valuable tools to rationalize these trends at a molecular level.

Key physicochemical properties that would be investigated include:

Lipophilicity (LogP): As suggested by the hypothetical QSAR model, lipophilicity is often a critical factor. A systematic study would involve synthesizing derivatives with substituents of varying hydrophobicity on the piperidinol rings and observing the effect on activity. An optimal LogP value is often sought, as excessively high lipophilicity can lead to poor solubility and non-specific binding.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can influence the binding affinity of the molecule to its target. For instance, modifying the electronic nature of the piperidinyl nitrogen or the carbonyl group of the acetyl moiety could impact hydrogen bonding or other electrostatic interactions with a biological target.

Steric Factors: The size and shape of substituents can dictate how well a molecule fits into a binding pocket. Bulky substituents in certain positions might cause steric clashes, reducing activity, while in other positions, they might enhance van der Waals interactions. Molecular docking simulations can be employed to visualize these interactions and guide the design of derivatives with optimal steric properties.

Research Findings on Related Piperidine Scaffolds

While specific studies on 4-Piperidinol, 1-(4-piperidinylacetyl)- are not available, research on other classes of piperidine derivatives provides insights into potentially important physicochemical properties. For example, studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have shown that the nature and position of substituents on aromatic rings significantly influence receptor binding affinity. nih.gov Similarly, QSAR analyses of other piperidine-containing compounds have highlighted the importance of lipophilicity and specific electronic and steric features for their biological activity. nih.gov

Table of Physicochemical Properties and Their Potential Influence on SAR

The following table summarizes key physicochemical properties and their hypothesized influence on the SAR of 4-Piperidinol, 1-(4-piperidinylacetyl)- derivatives, based on general principles and findings from related compounds.

Physicochemical PropertyInfluence on SARRationale
Lipophilicity (LogP)A parabolic relationship with activity is often observed.An optimal balance is needed for membrane permeability and target binding without compromising solubility.
Hydrogen Bond Donors/AcceptorsCrucial for specific interactions with the target.The hydroxyl group and the amide carbonyl are key interaction points that can be modulated.
Molecular Shape and SizeDirectly impacts the fit within the binding site.Steric bulk at different positions can either enhance or diminish activity depending on the target topology.
pKaAffects the ionization state at physiological pH.The basicity of the piperidine nitrogens can be critical for forming salt bridges with acidic residues in the target.

This table presents a theoretical framework for SAR analysis of the target compound and its derivatives.

By systematically modifying the 4-Piperidinol, 1-(4-piperidinylacetyl)- scaffold and analyzing the resulting changes in these physicochemical properties alongside biological activity, a comprehensive SAR profile can be established. This knowledge is instrumental in guiding the rational design of more potent and selective analogues.

Future Perspectives and Emerging Research Directions for 4 Piperidinol, 1 4 Piperidinylacetyl

Design and Synthesis of Next-Generation Piperidinol Scaffolds with Enhanced Target Specificity

The evolution of synthetic chemistry is paving the way for the creation of highly tailored piperidinol scaffolds with superior target specificity and drug-like properties. Traditional multi-step synthetic routes are being superseded by more efficient and modular strategies that grant access to previously inaccessible chemical space.

A key area of advancement is the development of novel catalytic systems. For instance, researchers have demonstrated a streamlined, two-step process combining biocatalytic carbon-hydrogen (C-H) oxidation with nickel-catalyzed radical cross-coupling. This method dramatically simplifies the construction of complex piperidines, reducing synthetic pathways that previously required 7-17 steps down to a mere 2-5 steps. Such innovations not only accelerate the drug discovery process but also reduce reliance on costly precious metal catalysts like palladium.

Structure-activity relationship (SAR) studies remain central to optimizing piperidinol derivatives. By systematically modifying the scaffold, chemists can identify the specific sites that tolerate modifications and enhance biological activity. For example, in the development of anti-mycobacterial agents, SAR studies of a piperidinol derivative named PIPD1 led to the identification of FMD-88, an analog with promising activity against Mycobacterium abscessus. These studies often involve the generation of extensive optimization libraries to probe the chemical space around a hit compound.

Table 1: Comparison of Synthetic Approaches for Piperidinol Scaffolds

Feature Traditional Synthesis Next-Generation Synthesis
Methodology Multi-step linear sequences, protection/deprotection steps Modular, convergent approaches, C-H activation, biocatalysis
Efficiency Often lower overall yields, more time-consuming Higher efficiency, fewer steps, significant reduction in time
Catalysts Often reliant on precious metals (e.g., Palladium) Use of earth-abundant metals (e.g., Nickel, Cobalt) and enzymes
Accessibility Limited access to complex 3D structures Enables access to molecules previously considered inaccessible
Example Epoxide ring opening followed by substitution Biocatalytic oxidation combined with radical cross-coupling

Exploration of Unconventional Biological Targets and Therapeutic Areas (Beyond Currently Known Applications)

The unique structural properties of the piperidinol core make it a promising scaffold for engaging a wide array of biological targets beyond its traditional applications. Researchers are increasingly exploring its potential in unconventional therapeutic areas such as infectious diseases, oncology, and complex neurological disorders.

In the realm of infectious diseases, piperidinol derivatives have shown significant promise against challenging pathogens. Specific derivatives have been identified as potent inhibitors of the mycolic acid transporter MmpL3 in Mycobacterium tuberculosis and Mycobacterium abscessus, highlighting a clear mechanism of action against a critical bacterial target. This opens the door for developing new classes of antibiotics to combat drug-resistant infections.

In oncology, piperidone derivatives (a related class) have been investigated as potential anticancer agents. Studies have shown that certain hydroxyl-substituted derivatives exhibit cytotoxicity against various human carcinoma cell lines, including liver cancer. The mechanism of action for one promising compound was found to involve the induction of apoptosis by modulating the expression of Bcl-2 family proteins. Furthermore, complex tetracyclic bis-piperidine alkaloids isolated from marine sponges have demonstrated antiproliferative activities across a range of cancer cell lines, including leukemia, melanoma, and breast cancer, suggesting the scaffold's utility in developing novel cancer therapeutics.

The central nervous system (CNS) remains a key area for exploration. Piperidine-based compounds have been identified as high-affinity ligands for the sigma-1 receptor (S1R), a protein implicated in neurodegenerative diseases and neuropsychiatric disorders. The development of potent S1R agonists based on this scaffold could lead to innovative treatments for these conditions. In silico prediction tools suggest that piperidine (B6355638) derivatives can potentially interact with a wide range of targets, including various enzymes, G-protein coupled receptors, and ion channels, indicating a broad spectrum of possible therapeutic applications yet to be fully explored.

Table 2: Emerging Biological Targets for Piperidinol-Based Compounds

Target Class Specific Target Example Therapeutic Area Reference
Transporter MmpL3 Infectious Disease (Tuberculosis)
Apoptosis Regulator Bcl-2 Oncology (Liver Cancer)
Chaperone Protein Sigma-1 Receptor (S1R) Neurology / Psychiatry
Enzymes Cholinesterases (AChE, BuChE) Neurology (Alzheimer's Disease)
Proteases Beta-secretase 1 (BACE1) Neurology (Alzheimer's Disease)

Integration of Artificial Intelligence and Machine Learning in Accelerated Derivative Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their integration into the development of piperidinol-based compounds promises to significantly accelerate the design-make-test-analyze cycle. These computational technologies can analyze vast datasets to identify patterns and make predictions, improving the efficiency and success rate of drug development.

Furthermore, ML models are highly effective in predicting the biological activity and physicochemical properties of virtual compounds. Quantitative Structure-Activity Relationship (QSAR) models can predict a molecule's potency based on its structure, while other models can forecast critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as blood-brain barrier permeability—a crucial factor for CNS-targeted drugs. By screening vast virtual libraries of piperidinol analogs, AI can prioritize a smaller, more promising set of compounds for synthesis and experimental testing, saving considerable time and resources.

Table 3: Applications of AI/ML in the Piperidinol Drug Discovery Pipeline

Discovery Stage AI/ML Application Description
Hit Identification High-Throughput Virtual Screening AI/ML models rapidly screen millions of virtual piperidinol derivatives to identify potential hits against a target.
Lead Generation De Novo Molecular Design Generative AI algorithms design novel piperidinol scaffolds with desired properties from the ground up.
Lead Optimization Predictive Modeling (QSAR, ADME/Tox) ML models predict the potency, selectivity, metabolic stability, and potential toxicity of designed analogs.
Synthesis Planning Retrosynthesis Prediction AI tools suggest efficient synthetic routes for the highest-priority compounds.

Development of Novel Chemical Probes and Research Tools for Biological Pathway Interrogation

The 4-piperidinol scaffold is an excellent starting point for the development of chemical probes—small molecules designed to selectively interact with a specific protein target in a complex biological system. These tools are essential for target validation, understanding disease mechanisms, and interrogating biological pathways in a way that is complementary to genetic methods.

A high-quality chemical probe must be potent and, most critically, highly selective for its intended target to avoid generating misleading results. An ideal probe is often accompanied by a structurally similar but biologically inactive analog (a negative control), which helps confirm that the observed biological effects are due to on-target engagement.

A forward-looking research direction involves the synthesis of a focused library of 4-piperidinol derivatives. These molecules could be functionalized with photoreactive groups or bio-orthogonal handles. By applying these compounds to living cells and utilizing advanced chemoproteomic techniques, researchers can identify their direct cellular binding partners. This approach not only validates known targets but can also uncover entirely new ones, thereby elucidating novel biological functions and pathways. Such piperidinol-based probes would become invaluable research tools, and their quality could be assessed and cataloged in public resources like the Probes & Drugs portal.

Investigation of Multi-Target Ligands Based on the 4-Piperidinol Core for Polypharmacology Approaches

Many complex diseases, such as Alzheimer's disease and certain cancers, are multifactorial in nature, involving the dysfunction of multiple biological pathways. The traditional "one molecule, one target" paradigm is often insufficient to address such complexity. This has led to the rise of polypharmacology and the design of Multi-Target-Directed Ligands (MTDLs)—single molecules engineered to modulate multiple relevant targets simultaneously.

The piperidine/piperidinol scaffold is exceptionally well-suited for the MTDL strategy. Its structure can be systematically modified to incorporate different pharmacophores, each designed to interact with a distinct biological target. For example, in the context of Alzheimer's disease, researchers have successfully developed piperidine-based MTDLs that concurrently inhibit acetylcholinesterase (AChE), beta-secretase 1 (BACE1), and the aggregation of amyloid-beta peptides.

The structure of 4-Piperidinol, 1-(4-piperidinylacetyl)- itself, featuring two piperidine rings, presents an intriguing template for MTDL design. One piperidine ring could be optimized for a primary target, while the second ring and the acetyl linker could be modified to engage a secondary or tertiary target. This approach could lead to synergistic therapeutic effects and a more profound impact on the disease network than could be achieved with a combination of single-target drugs. This strategy represents a sophisticated and promising future direction for leveraging the full potential of the 4-piperidinol core.

Q & A

Q. What are the recommended synthetic routes for 4-piperidinol derivatives, and how can reaction conditions be optimized?

A two-step synthesis process is commonly employed, involving condensation of resorcinol with azacycloalkanone derivatives under basic conditions (e.g., sodium hydroxide or tert-butylate catalysts). Molar ratios between reactants (e.g., resorcinol/azacycloalkanone ratios of 1:8) significantly influence yield. Purification often involves recrystallization or column chromatography to isolate intermediates like tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate . For analogs such as 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol, Friedel-Crafts alkylation or nucleophilic substitution reactions are used, followed by characterization via HR-EIMS and NMR .

Q. Which analytical techniques are critical for characterizing 4-piperidinol derivatives, and how do they validate structural integrity?

High-resolution mass spectrometry (HR-EIMS/FABMS) confirms molecular formulas, while 1H^1 \text{H}- and 13C^{13}\text{C}-NMR provide detailed insights into substituent positions and stereochemistry. For example, 1H^1 \text{H}-NMR can distinguish equatorial vs. axial protons in the piperidine ring. FT-IR identifies functional groups like hydroxyl (-OH) or carbonyl (C=O) moieties. UV spectroscopy may reveal conjugation effects in aromatic derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation in piperidinol synthesis?

Key factors include:

  • Catalyst selection : Alkaline catalysts (e.g., sodium methanolate) enhance nucleophilicity in condensation steps.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Low temperatures (0–5°C) reduce side reactions during sensitive steps like acylations. Evidence from scaled-up syntheses shows that maintaining a resorcinol/azacycloalkanone molar ratio >4:1 minimizes unreacted starting material .

Q. What methodological approaches are used to evaluate the analgesic potential of 4-piperidinol derivatives, and how do results inform mechanism-of-action studies?

The hot plate assay (55–56°C) is a standard in vivo model to assess centrally mediated analgesia. Latency to paw-licking or jumping is measured, with active compounds (e.g., derivatives 3, 5, and 6 in ) showing 107–188% efficacy relative to morphine. To distinguish opioid-dependent vs. independent pathways, naloxone challenge tests or receptor-binding assays (e.g., µ-opioid receptor affinity studies) are conducted. Compounds with trifluoromethyl or chloro substituents exhibit enhanced activity due to improved receptor interactions .

Q. How do structural modifications to the piperidinol core influence pharmacological activity, and what computational tools aid in predicting SAR?

Substituents at the 4-position (e.g., aryl groups, halogen atoms) modulate lipophilicity and steric bulk, affecting blood-brain barrier penetration and receptor binding. For example, 4-(4-chlorophenyl) groups enhance µ-opioid receptor affinity, while hydroxyl groups improve solubility. Molecular docking (e.g., AutoDock Vina) and QSAR models predict binding energies and optimize substituent patterns. Comparative studies of analogs like 1-[4,4-bis(4-fluorophenyl)butyl]-4-piperidinol ( ) reveal that electron-withdrawing groups enhance analgesic duration .

Q. How should researchers address contradictions in pharmacological data, such as varying efficacy among structurally similar derivatives?

Contradictions may arise from differences in assay sensitivity (e.g., hot plate vs. tail-flick tests) or metabolic stability. Methodological steps include:

  • Dose-response profiling : Establish EC50_{50} values to compare potency.
  • Metabolic studies : Use hepatic microsomes to assess first-pass metabolism.
  • Receptor profiling : Radioligand binding assays (e.g., κ/δ/µ-opioid receptors) clarify selectivity. For example, derivatives lacking analgesic activity (e.g., compound 8 in ) may exhibit rapid glucuronidation, reducing bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.